Structural Differentiation 1: Methylene Spacer Confers Conformational Flexibility Absent in Direct-Attachment 4-Yl Carbamate (CAS 885951-71-3)
The target compound (CAS 1268522-41-3) incorporates a -CH₂- methylene spacer between the tetrahydroquinoline C4 position and the carbamate nitrogen, producing C₁₅H₂₂N₂O₂ (MW 262.35). Its closest non-methylated analog, tert-butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate (CAS 885951-71-3), bears the carbamate directly at C4 without a spacer, yielding C₁₄H₂₀N₂O₂ (MW 248.32) . The methylene insertion adds one rotatable bond, increases molecular weight by 14.03 g/mol (5.6%), and extends the amine functional group approximately 1.5 Å further from the ring system, altering the spatial presentation of the Boc-protected amine for downstream coupling reactions . This difference is decisive for synthetic strategies requiring a primary aminomethyl handle at the 4-position rather than a direct amine at the ring junction.
| Evidence Dimension | Molecular architecture (presence/absence of methylene spacer between tetrahydroquinoline C4 and carbamate nitrogen) |
|---|---|
| Target Compound Data | C₁₅H₂₂N₂O₂; MW 262.35 g/mol; SMILES: O=C(OC(C)(C)C)NCC1CCNc2c1cccc2; Rotatable bonds: 4 (estimated); Contains -CH₂- spacer [1] |
| Comparator Or Baseline | tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate (CAS 885951-71-3): C₁₄H₂₀N₂O₂; MW 248.32 g/mol; No methylene spacer; Carbamate directly attached at C4 |
| Quantified Difference | ΔMW = +14.03 g/mol (+5.6%); ΔRotatable bonds = +1 (estimated); Spacer length difference ≈ 1.5 Å |
| Conditions | Structural comparison based on SMILES and molecular formula data from vendor specifications and PubChem |
Why This Matters
The presence of the methylene spacer determines whether the compound presents a primary aminomethyl handle (for reductive amination or amide coupling distal to the ring) versus a direct amine (for urea/amide formation at the ring junction), making the two compounds non-interchangeable in synthetic route design.
- [1] 实验谷 (Labgle). tert-Butyl N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]carbamate, CAS 1268522-41-3. SMILES: O=C(OC(C)(C)C)NCC1CCNc2c1cccc2. MDL: MFCD18632759. MW: 262.3474. View Source
